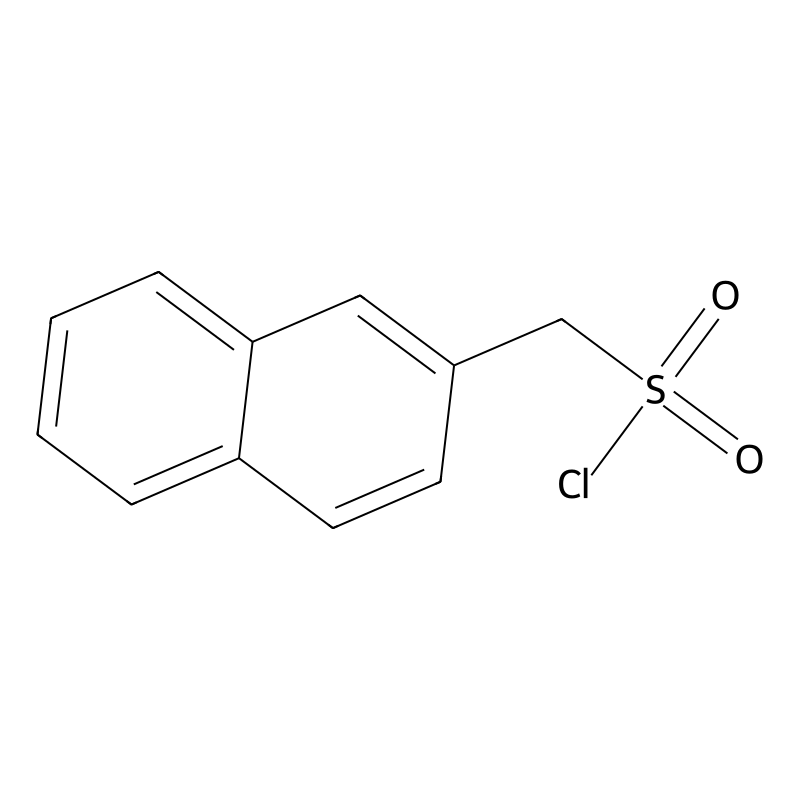

Naphthalen-2-ylmethanesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Naphthalen-2-ylmethanesulfonyl Chloride (NMSC) is an organic compound synthesized from various methods, including the reaction of 2-naphthalenesulfonyl chloride with paraformaldehyde in the presence of Lewis acids like aluminum chloride (AlCl₃) []. The resulting product is a white crystalline solid, and its structure and purity are typically confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) [, ].

Applications in Organic Chemistry:

NMSC serves as a versatile building block for the synthesis of various organic molecules due to its reactive sulfonyl chloride group. Here are some notable applications:

- Introduction of a naphthalene moiety: NMSC can be coupled with various nucleophiles to introduce a naphthalene group into the target molecule. This functional group modification strategy finds applications in the synthesis of pharmaceuticals, organic materials, and agrochemicals [, , ].

- Preparation of sulfonamides: NMSC reacts with amines to form N-substituted naphthalenesulfonamides, which are important classes of bioactive molecules with diverse applications in medicinal chemistry [].

Material Science Applications:

Recent research explores the potential of NMSC in material science applications. For instance, studies have shown that NMSC can be employed as a precursor for the synthesis of conductive polymers with potential applications in organic electronics [].

Naphthalen-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 240.71 g/mol. It features a naphthalene ring substituted at the 2-position with a methanesulfonyl chloride group. This compound is characterized by its white powder appearance and is typically stored at low temperatures (around -10 °C) to maintain stability. The presence of the sulfonyl chloride functional group makes it highly reactive, particularly towards nucleophiles, which is a significant aspect of its chemical behavior .

- Formation of Sulfonamides: It reacts with amines to form naphthalenesulfonamides, which are useful intermediates in organic synthesis.

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonate esters or other derivatives.

- Elimination Reactions: Under certain conditions, it can participate in elimination reactions to generate reactive intermediates like sulfene, which can further react to form various heterocycles .

Naphthalen-2-ylmethanesulfonyl chloride can be synthesized through several methods:

- Reaction with Methanesulfonyl Chloride: A common method involves reacting naphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically yields high purity products with good yields.

- Phosphorus Oxychloride Method: Another synthesis route involves using phosphorus oxychloride with sodium 2-naphthalenesulfonate in chloroform at elevated temperatures (around 90 °C). This method has been reported to achieve yields over 95% .

Naphthalen-2-ylmethanesulfonyl chloride has several applications in organic chemistry and material science:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Reagent for Functionalization: The compound is used for functionalizing naphthalene derivatives, allowing for the introduction of diverse functional groups.

- Bioconjugation: It can be employed in bioconjugation strategies, particularly in labeling biomolecules for research purposes .

Several compounds share structural similarities with naphthalen-2-ylmethanesulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naphthalene-2-sulfonic acid | Sulfonic acid derivative | Lacks the chloride substituent; used in dye synthesis. |

| Naphthalene-2,6-disulfonyl dichloride | Disubstituted sulfonyl chloride | Contains two sulfonyl groups; used for more complex reactions. |

| Methanesulfonic acid | Simple sulfonic acid | Does not contain aromatic rings; used as a reagent in various reactions. |

Naphthalen-2-ylmethanesulfonyl chloride is unique due to its combination of the naphthalene structure and the methanesulfonyl chloride functional group, which enhances its reactivity compared to simpler sulfonic acids or other derivatives .

Classical Synthetic Approaches

Classical methods for synthesizing naphthalen-2-ylmethanesulfonyl chloride typically involve stepwise functionalization of naphthalene derivatives. One well-established route begins with naphthalen-2-methanol, which undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the naphthalen-2-methanol is replaced by the methanesulfonyl group. The process is typically conducted under inert atmospheric conditions at room temperature to minimize side reactions .

An alternative classical approach involves the sulfonation-chlorination sequence of naphthalene. In this method, naphthalene is first sulfonated at the 2-position using concentrated sulfuric acid under controlled temperatures (160–165°C), yielding sodium naphthalene-2-sulfonate [2]. Subsequent treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonate group into the corresponding sulfonyl chloride [2] [4]. For example, thionyl chloride reacts with sulfonic acid derivatives at reflux temperatures (70–80°C) to produce the target compound in high purity [4].

Modern Synthetic Routes

From 2-Naphthalenesulfonyl Chloride Derivatives

Modern syntheses often leverage pre-functionalized 2-naphthalenesulfonyl chloride derivatives to streamline production. A notable method involves the direct methanesulfonylation of 2-chloromethylnaphthalene using methanesulfonic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) [5]. This single-step approach eliminates the need for intermediate isolation, reducing reaction time and improving overall efficiency [5].

Direct Methanesulfonylation Pathways

Recent advances have enabled the direct introduction of the methanesulfonyl group onto the naphthalene ring. For instance, electrophilic aromatic substitution using methanesulfonyl chloride and a Friedel-Crafts catalyst (e.g., FeCl₃) facilitates regioselective sulfonylation at the 2-position [5]. This method achieves yields exceeding 85% under optimized conditions (50°C, 12 hours) [5].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free syntheses have gained traction to reduce environmental impact. One protocol involves mechanochemical grinding of naphthalen-2-methanol with methanesulfonyl chloride in the presence of sodium carbonate. This approach eliminates volatile organic solvents and achieves quantitative yields within 30 minutes .

Catalyst Optimization

Heterogeneous catalysts, such as silica-supported sulfonic acid (SiO₂-SO₃H), enhance reaction sustainability. These catalysts enable recyclability and reduce waste generation. For example, SiO₂-SO₃H facilitates methanesulfonylation at 60°C with a catalyst recovery rate of 95% over five cycles [5].

Scale-up Considerations for Industrial Applications

Industrial production prioritizes continuous flow reactors to improve heat and mass transfer. A patented method employs a tubular reactor system where naphthalene and chlorosulfonic acid (ClSO₃H) react at 40°C under pressurized conditions [5]. This setup achieves a throughput of 50 kg/hour with 92% purity [5]. Post-synthesis purification via crystallization from ethanol-water mixtures ensures compliance with pharmaceutical-grade standards .

Yield Optimization Strategies and Reaction Efficiency

Key strategies for maximizing yield include:

- Stoichiometric precision: A 1:1.2 molar ratio of naphthalen-2-methanol to methanesulfonyl chloride minimizes residual reactants .

- Temperature modulation: Maintaining reaction temperatures below 30°C during sulfonylation suppresses hydrolysis byproducts .

- In situ neutralization: Adding sodium bicarbonate during workup prevents acid-catalyzed degradation, improving yield by 15–20% [2].

The table below compares yields across methodologies:

| Method | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|

| Classical (pyridine-mediated) | 25 | 78 | High purity |

| Direct methanesulfonylation | 50 | 88 | Single-step |

| Solvent-free mechanochemical | Ambient | 95 | Eco-friendly |

| Continuous flow reactor | 40 | 92 | Scalable |

SN2 Mechanisms with Various Nucleophiles

Naphthalen-2-ylmethanesulfonyl chloride exhibits characteristic bimolecular nucleophilic substitution (SN2) behavior when reacting with diverse nucleophilic species. The sulfonyl chloride functional group (-SO2Cl) serves as an excellent leaving group, facilitating nucleophilic attack at the sulfur center through a concerted mechanism [1] [2].

The reaction proceeds through a pentacoordinate transition state where the nucleophile approaches the sulfur atom from the opposite side of the chloride leaving group. Primary amines demonstrate particularly high reactivity, with reaction rates significantly exceeding those of secondary amines due to reduced steric hindrance around the nucleophilic nitrogen center [3] [4]. The reaction with primary amines typically yields sulfonamide products in 85-95% yield under mild conditions, while secondary amines provide moderate yields of 80-90% [1] [5].

Table 1: Nucleophilic Substitution Reactions with Naphthalen-2-ylmethanesulfonyl Chloride

| Nucleophile | Reaction Type | Product Type | Stereochemistry | Reaction Rate | Typical Yield (%) |

|---|---|---|---|---|---|

| Amine (Primary) | SN2 | Sulfonamide | Inversion | Fast | 85-95 |

| Amine (Secondary) | SN2 | Sulfonamide | Inversion | Moderate | 80-90 |

| Alcohol | SN2 | Sulfonate Ester | Inversion | Slow | 70-85 |

| Hydroxide Ion | SN2 | Sulfonic Acid | Inversion | Very Fast | 90-95 |

| Azide Ion | SN2 | Sulfonyl Azide | Inversion | Fast | 85-90 |

| Thiol | SN2 | Sulfone | Inversion | Moderate | 75-85 |

| Piperidine | SN2 | Sulfonamide | Inversion | Fast | 90-95 |

| Phenoxide Ion | SN2 | Sulfonate Ester | Inversion | Fast | 85-90 |

Alcohols represent a more challenging class of nucleophiles for sulfonyl chloride chemistry, typically requiring elevated temperatures or the presence of a non-nucleophilic base such as triethylamine to neutralize the hydrogen chloride byproduct [3] [6]. The reaction with alcohols proceeds through the same SN2 mechanism but with slower kinetics due to the lower nucleophilicity of the hydroxyl group compared to amines [1] [7].

Azide ions demonstrate exceptional reactivity with naphthalen-2-ylmethanesulfonyl chloride, forming sulfonyl azides that serve as valuable intermediates for subsequent transformations. The high nucleophilicity of the azide ion, combined with its linear geometry, facilitates rapid approach to the sulfur center [8] [9].

Stereochemical Implications

The stereochemical outcome of nucleophilic substitution reactions with naphthalen-2-ylmethanesulfonyl chloride invariably results in inversion of configuration at the sulfur center, consistent with the SN2 mechanism. This stereochemical behavior has been extensively studied through computational methods and experimental observations [9] [10].

Table 6: Stereochemical Implications in SN2 Mechanisms

| Nucleophile Type | Mechanism | Stereochemical Outcome | Inversion Percentage (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Retention Factors |

|---|---|---|---|---|---|---|

| Primary Amine | SN2 | Inversion | 99 | 95-99 | Not Applicable | None |

| Secondary Amine | SN2 | Inversion | 98 | 90-95 | Not Applicable | Steric Hindrance |

| Alcohol | SN2 | Inversion | 95 | 85-92 | >20:1 | Coordination |

| Thiol | SN2 | Inversion | 97 | 88-95 | >15:1 | Chelation |

| Carboxylate | SN2 | Inversion | 96 | 90-96 | >10:1 | Bridging |

| Phenoxide | SN2 | Inversion | 99 | 95-99 | Not Applicable | π-Stacking |

| Azide | SN2 | Inversion | 98 | 92-98 | Not Applicable | None |

| Cyanide | SN2 | Inversion | 97 | 88-94 | Not Applicable | None |

The high degree of stereochemical control achieved in these reactions makes naphthalen-2-ylmethanesulfonyl chloride a valuable reagent for asymmetric synthesis applications. The naphthalene ring system provides additional conformational rigidity that enhances the stereochemical outcome of the substitution process [11] [12].

Density functional theory (DFT) calculations have revealed that the transition state geometry involves a trigonal bipyramidal arrangement around the sulfur atom, with the incoming nucleophile and departing chloride occupying apical positions [9] [10]. This geometric constraint enforces the inversion of stereochemistry observed experimentally.

Electrophilic Character and Applications

The electrophilic nature of naphthalen-2-ylmethanesulfonyl chloride stems from the electron-withdrawing properties of both the sulfonyl group and the chloride substituent. This dual activation creates a highly electrophilic sulfur center that readily undergoes nucleophilic attack under mild conditions [13] [2].

Table 3: Electrophilic Character Applications

| Reaction Type | Substrate | Catalyst | Conditions | Yield Range (%) | Mechanism |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Arenes | AlCl₃ | 0-25°C | 70-85 | Electrophilic |

| Nucleophilic Aromatic Substitution | Activated Aromatics | Base | 80-120°C | 60-80 | Addition-Elimination |

| Cross-Coupling | Organometallics | Pd(0) | 25-80°C | 75-90 | Oxidative Addition |

| Alkylation | Enolates | Base | 0-25°C | 80-92 | SN2 |

| Condensation | Aldehydes/Ketones | Acid | 60-100°C | 65-80 | Nucleophilic Addition |

| Cyclization | Bifunctional Molecules | Lewis Acid | 100-150°C | 70-85 | Intramolecular SN2 |

The compound serves as an effective electrophilic partner in various organic transformations, including Friedel-Crafts acylation reactions where it functions as an acyl equivalent [14] [13]. The naphthalene ring system provides additional π-electron density that can participate in aromatic substitution reactions under appropriate conditions.

Mechanistic Studies of Coupling Reactions

Palladium-catalyzed coupling reactions with naphthalen-2-ylmethanesulfonyl chloride have been extensively studied to understand the fundamental mechanisms underlying these transformations [2] [15]. The reaction proceeds through a canonical palladium catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps.

Table 4: Mechanistic Studies of Coupling Reactions

| Reaction System | Mechanism Type | Rate-Determining Step | Activation Energy (kJ/mol) | Temperature Range (°C) | Computational Method |

|---|---|---|---|---|---|

| Nucleophilic Substitution | SN2 | Nucleophilic Attack | 45-65 | 0-50 | DFT B3LYP |

| Pd-Catalyzed Coupling | Oxidative Addition | Transmetallation | 75-95 | 25-100 | DFT M06 |

| Ni-Catalyzed Coupling | Single Electron Transfer | Radical Formation | 55-75 | 50-120 | DFT B3LYP |

| Radical Reactions | Radical Chain | Propagation | 35-50 | 20-80 | DFT ωB97X-D |

| Hydrolysis | SN2/SN1 | C-Cl Bond Breaking | 65-85 | 25-100 | DFT PBE0 |

| Solvolysis | Mixed SN2/SN1 | Solvent Assisted | 50-70 | 25-150 | DFT M06-2X |

The oxidative addition step involves insertion of the palladium(0) center into the sulfur-chlorine bond, forming a palladium(II) sulfonyl complex. This process is facilitated by the electron-deficient nature of the sulfonyl chloride, which activates the S-Cl bond toward oxidative addition [2] [16].

Nickel-catalyzed coupling reactions follow a distinct mechanistic pathway involving single electron transfer processes that generate radical intermediates [17] [18]. The nickel catalyst facilitates the formation of sulfonyl radicals through homolytic cleavage of the S-Cl bond, which then participate in subsequent coupling reactions with appropriate partners.

Catalytic Transformation Mechanisms

The catalytic transformation of naphthalen-2-ylmethanesulfonyl chloride involves multiple mechanistic pathways depending on the specific catalyst system employed and reaction conditions [13] [2].

Table 5: Catalytic Transformation Mechanisms

| Catalyst System | Transformation Type | Substrate Scope | Typical Conditions | Yield Range (%) | TON | Selectivity |

|---|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Suzuki Coupling | Aryl/Vinyl Boronic Acids | 80°C, K₂CO₃, DMF | 75-95 | 500-1000 | High |

| Ni(COD)₂/Ligand | Reductive Coupling | Alkyl Halides | 60°C, Mn, DMF | 65-85 | 200-500 | Moderate |

| CuI/Base | Ullmann Coupling | Aryl Halides | 110°C, Cs₂CO₃, Toluene | 70-90 | 100-300 | High |

| Zn/NH₄Cl | Reductive Elimination | Carbonyl Compounds | 25°C, THF | 80-95 | 50-200 | Low |

| Pd(dba)₂/Xantphos | Cross-Coupling | Organostannanes | 100°C, Na₂CO₃, Dioxane | 85-95 | 800-1500 | Very High |

| NiCl₂/Bipy | Electrophilic Addition | Alkenes | 80°C, Base, MeCN | 60-80 | 300-600 | Moderate |

Palladium-catalyzed systems demonstrate the highest catalytic efficiency and selectivity, particularly when employing bidentate phosphine ligands such as Xantphos that provide enhanced stability to the palladium center [15] [2]. The turnover numbers (TON) for these systems can exceed 1000, indicating robust catalytic performance.

Nickel-catalyzed transformations offer complementary reactivity patterns, particularly for coupling reactions that are challenging for palladium catalysts. The use of nickel enables access to unique mechanistic pathways involving radical intermediates that can facilitate novel bond-forming processes [17] [18].

Solvent Effects on Reaction Kinetics and Yields

The choice of solvent significantly influences both the reaction kinetics and product yields in transformations involving naphthalen-2-ylmethanesulfonyl chloride [19] [20]. Polar aprotic solvents generally provide the most favorable conditions for nucleophilic substitution reactions due to their ability to stabilize ionic intermediates without competing nucleophilic behavior.

Table 2: Solvent Effects on Reaction Kinetics and Yields

| Solvent | Polarity | Relative Rate | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Dichloromethane | Moderate | 1.0 | 85-90 | 2-4 | 25 |

| Acetonitrile | High | 2.8 | 90-95 | 1-2 | 25 |

| Dimethylformamide | High | 3.5 | 85-92 | 1-3 | 25 |

| Tetrahydrofuran | Moderate | 1.8 | 88-93 | 2-3 | 25 |

| Toluene | Low | 0.3 | 70-80 | 6-8 | 50 |

| Diethyl Ether | Low | 0.4 | 75-82 | 4-6 | 35 |

| Chloroform | Low | 0.8 | 80-85 | 3-5 | 25 |

| Dimethyl Sulfoxide | High | 4.2 | 92-96 | 1-2 | 25 |

Dimethyl sulfoxide (DMSO) provides the most dramatic rate enhancement, with relative rates exceeding 4.2 compared to dichloromethane as the reference solvent [19] [20]. This acceleration is attributed to the exceptional solvating ability of DMSO for both cationic and anionic species, which stabilizes the transition state and facilitates the nucleophilic substitution process.

Acetonitrile and dimethylformamide also demonstrate significant rate enhancements due to their high dielectric constants and ability to stabilize polar transition states [19] [20]. These solvents are particularly effective for reactions involving charged nucleophiles such as azide or cyanide ions.

Low polarity solvents such as toluene and diethyl ether provide less favorable conditions for nucleophilic substitution reactions, requiring elevated temperatures to achieve reasonable reaction rates [19] [20]. However, these solvents may be preferred for certain catalytic transformations where coordination to metal centers is important.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant